molecular formula C23H33N3O3 B11513193 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide

6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide

Cat. No.: B11513193
M. Wt: 399.5 g/mol
InChI Key: JTNFNKXAWURFAK-UHFFFAOYSA-N
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Description

6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)HEXANAMIDE is a complex organic compound that features a phthalimide group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)HEXANAMIDE typically involves multiple steps:

    Formation of the Phthalimide Group: This can be achieved by reacting phthalic anhydride with ammonia or primary amines.

    Introduction of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the phthalimide group with the piperidine derivative under specific conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety.

    Substitution: Various substitution reactions can occur, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of polymers or advanced materials.

Biology

    Drug Development: Investigated for potential therapeutic properties.

    Biochemical Studies: Used as a probe or reagent in biochemical assays.

Medicine

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like N-phenylphthalimide.

    Piperidine Derivatives: Compounds like 4-aminopiperidine.

Uniqueness

The unique combination of the phthalimide and piperidine moieties in 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)HEXANAMIDE provides distinct chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C23H33N3O3

Molecular Weight

399.5 g/mol

IUPAC Name

6-(1,3-dioxoisoindol-2-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)hexanamide

InChI

InChI=1S/C23H33N3O3/c1-22(2)14-16(15-23(3,4)25-22)24-19(27)12-6-5-9-13-26-20(28)17-10-7-8-11-18(17)21(26)29/h7-8,10-11,16,25H,5-6,9,12-15H2,1-4H3,(H,24,27)

InChI Key

JTNFNKXAWURFAK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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